9-Nitro Minocycline Sulfate Salt is a derivative of minocycline, a broad-spectrum antibiotic belonging to the tetracycline class. This compound has garnered attention due to its enhanced pharmacological properties and potential applications in treating various bacterial infections. The chemical structure is characterized by a nitro group at the 9-position of the minocycline molecule, which contributes to its unique biological activity.
The compound is synthesized through specific chemical reactions involving minocycline and nitrating agents, typically nitric acid in the presence of sulfuric acid. The synthesis process yields 9-Nitro Minocycline as a sulfate salt, which enhances its solubility and stability for pharmaceutical applications .
9-Nitro Minocycline Sulfate Salt is classified under the following categories:
The synthesis of 9-Nitro Minocycline involves a multi-step process:
The molecular structure of 9-Nitro Minocycline Sulfate Salt features:
The primary reaction involved in synthesizing 9-Nitro Minocycline includes:
The nitration process produces an intermediate compound that can be isolated and characterized. The formation of C-4 epimers is minimized during synthesis, ensuring high purity levels .
9-Nitro Minocycline exerts its antibacterial effects by inhibiting protein synthesis in bacteria through binding to the ribosomal subunit. This disruption prevents bacterial growth and replication.
Studies indicate that the modified structure enhances its affinity for bacterial ribosomes compared to unmodified minocycline, potentially leading to increased efficacy against resistant strains .
Relevant data from studies indicate that the compound maintains stability across a range of temperatures and pH levels, making it suitable for pharmaceutical formulations .
9-Nitro Minocycline Sulfate Salt is primarily used in:
The compound's unique properties make it a valuable candidate for further research into improved therapeutic agents within the tetracycline class .
9-Nitro Minocycline Sulfate Salt (CAS 153621-80-8) is systematically classified under IUPAC nomenclature as (4S,4aS,5aR,12aS)-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-9-nitro-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide sulfate. This name precisely defines its tetracyclic scaffold, functional group orientations, and absolute stereochemistry [5]. The compound is also recognized by its free base CAS number (149934-16-7) and alternate designations including 9-Nitrominocycline Disulfate. Key identifiers across commercial and scientific databases are consolidated in Table 1.
Table 1: Standardized Nomenclature and Identifiers
Classification Type | Identifier |
---|---|
Systematic IUPAC Name | (4S,4aS,5aR,12aS)-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-9-nitro-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide sulfate |
CAS Registry Number | 153621-80-8 (sulfate salt); 149934-16-7 (free base) |
Molecular Formula | C₂₃H₂₆N₄O₉ · 2(H₂SO₄) |
Common Synonyms | 9-Nitrominocycline Disulfate; Minocycline 9-Nitrate Sulfate |
The molecular architecture comprises a naphthacene tetracyclic core modified at the C9 position with a nitro group (–NO₂). This structural alteration differentiates it from minocycline and is critical for its role as a tigecycline synthesis intermediate . The sulfate salt formation involves protonation of the dimethylamino groups, enhancing crystallinity and stability.
Stereochemical integrity is maintained at four chiral centers (C4, C4a, C5a, C12a), conferring the (S,R,R,S) absolute configuration. This spatial arrangement governs its biological interactions, particularly ribosomal binding [5] . The SMILES notation (O=S(O)(O)=O.O[C@]12[C@](C[C@@]3([H])C(C(C4=C(O)C(N(=O)=O)=CC(N(C)C)=C4C3)=O)=C2O)([H])[C@@H](C(O)=C(C1=O)C(N)=O)N(C)C.O=S(O)(O)=O
) and InChIKey (NSEFLFMALMVPQL-IRDJJEOVSA-N
) encode this stereochemistry [7].
Table 2: Stereochemical Centers and Functional Group Roles
Structural Element | Role/Chemical Implication |
---|---|
C9 Nitro Group | Electrophilic site for reductive amination; enhances steric interactions with ribosomal RNA |
C4/C7 Dimethylamino | Ribosomal binding sites; protonation sites for sulfate salt formation |
Carboxamide (C2) | Hydrogen-bonding capacity; influences solubility |
(4S,4aS,5aR,12aS) Configuration | Dictates three-dimensional binding to bacterial 30S ribosomal subunit |
The compound exhibits moderate aqueous solubility (>50 mg/mL) facilitated by ionic sulfate interactions, though it remains insoluble in apolar solvents like n-heptane. Stability is pH-dependent: optimal between pH 4–6, with degradation accelerating under alkaline conditions. Photodegradation pathways generate 9-aminominocycline via nitro reduction, necessitating storage at –20°C in amber glass [2] [7].
Crystallographic analyses reveal a monoclinic lattice with sulfate ions hydrogen-bonded to protonated dimethylamino groups. This arrangement contributes to its high melting point (>200°C, dec.) and hygroscopicity [9]. Lot-specific variations in purity (>85–95% HPLC) are documented, emphasizing the need for batch-specific analytical validation [2] [5].
Nuclear Magnetic Resonance (NMR): ¹H NMR (D₂O, 400 MHz) displays characteristic shifts: δ 7.85 (s, H-10), 6.75 (d, H-8), 3.45 (s, N–CH₃), and 2.95 (s, N–CH₃). ¹³C NMR confirms C9 nitro substitution via a downfield shift of C9 (δ 152.5 ppm) [9].
Infrared Spectroscopy: FTIR identifies key functional groups:
Mass Spectrometry: High-resolution ESI-MS shows a molecular ion at m/z 698.11 [M]⁺, with fragmentation ions at m/z 522.3 (sulfate loss) and 457.2 (tetracyclic core) [8]. Complementary GC-MS data after derivatization confirms molecular identity via retention time alignment with reference libraries [9].
Table 3: Characteristic Spectroscopic Signatures
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 2.95 (s, 6H), 3.45 (s, 6H) | N–CH₃ groups |
δ 6.75 (d, 1H), 7.85 (s, 1H) | Aromatic H-8 and H-10 | |
FTIR | 1530 cm⁻¹ | N–O asymmetric stretch (nitro) |
1675 cm⁻¹, 1620 cm⁻¹ | Amide/quinone carbonyls | |
HRMS | 698.11 [M]⁺ | Molecular ion |
522.3, 457.2 | Fragment ions |
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